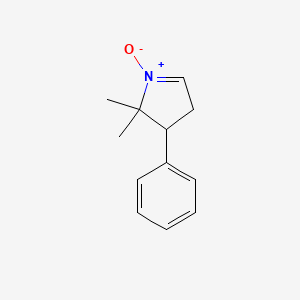

5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide

Übersicht

Beschreibung

5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide: is an organic compound with the chemical formula C12H15NO . It is a nitrone spin trap, commonly used in the study of free radicals due to its ability to stabilize and detect these highly reactive species . This compound is particularly valuable in electron spin resonance (ESR) spectroscopy and has applications in various fields including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide typically involves the reaction of pyrroline with dimethylamine to form 5,5-dimethyl-1-pyrroline. This intermediate is then oxidized using oxygen under controlled conditions to yield the desired N-oxide . The reaction often requires organic solvents such as methanol or dichloromethane and catalysts like silver chloride. Temperature and reaction time are critical factors in ensuring the successful formation of the N-oxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to obtain high yields of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields oxides, while reduction can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Properties

Mechanism of Action:

DMPO acts as a spin trap for free radicals, enabling the detection and quantification of reactive oxygen species (ROS) in biological systems. Its ability to scavenge free radicals makes it a valuable tool in studying oxidative stress and inflammation.

Case Study:

In a study involving RAW 264.7 macrophages, DMPO was shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses. The treatment with DMPO resulted in reduced expression of inducible nitric oxide synthase (iNOS) and lowered production of inflammatory mediators, demonstrating its protective effects against oxidative damage and inflammation .

Data Table: Effects of DMPO on Inflammatory Markers

| Treatment | iNOS Expression | Nitric Oxide Production | Cell Viability |

|---|---|---|---|

| Control | High | High | Normal |

| LPS | Increased | Increased | Decreased |

| LPS + DMPO | Decreased | Decreased | Normal |

Neuroprotective Effects

Research indicates that DMPO may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells. Its application in models of neurodegenerative diseases has been explored.

Case Study:

In rodent models of ischemia-reperfusion injury, pre-administration of DMPO significantly reduced neuronal cell death and improved functional recovery post-injury. This effect is attributed to its ability to trap free radicals generated during ischemic events .

Cardioprotective Applications

DMPO has been investigated for its cardioprotective properties, particularly in conditions involving oxidative stress and myocardial injury.

Case Study:

In isolated rat heart models, DMPO demonstrated a protective effect against reperfusion-induced arrhythmias and myocardial damage. The compound's ability to scavenge ROS was linked to improved cardiac function following ischemic episodes .

Applications in Drug Development

The compound has also been utilized in the development of therapeutic agents aimed at reducing oxidative stress-related damage.

Research Insights:

Studies have shown that DMPO can enhance the efficacy of certain drugs by protecting them from oxidative degradation. This characteristic is particularly beneficial in formulating drugs intended for chronic inflammatory conditions .

Analytical Applications

DMPO is widely used in analytical chemistry for detecting free radicals through electron paramagnetic resonance (EPR) spectroscopy.

Methodology:

The use of DMPO in EPR allows researchers to visualize and quantify free radical species generated during various chemical reactions or biological processes. This application is crucial for understanding the dynamics of oxidative stress in living organisms .

Wirkmechanismus

The primary mechanism by which 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide exerts its effects is through spin trapping. It reacts with free radicals to form stable nitrone adducts, which can be detected and analyzed using ESR spectroscopy . This process helps in identifying and quantifying free radicals, thereby providing insights into their role in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

- 5,5-Dimethyl-1-pyrroline N-oxide

- 4-Phenyl-1-pyrroline N-oxide

- 2,2-Dimethyl-3,4-dihydro-2H-pyrrole 1-oxide

Uniqueness: 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide is unique due to its specific structure, which enhances its stability and reactivity as a spin trap. Compared to similar compounds, it offers better performance in detecting and stabilizing free radicals, making it a preferred choice in ESR spectroscopy and related applications .

Biologische Aktivität

5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide (commonly referred to as 4PDMPO) is a nitrone compound that exhibits significant biological activity, particularly as a spin trap for free radicals. This article explores its biological properties, mechanisms of action, and relevant research findings.

4PDMPO is a derivative of 5,5-dimethyl-1-pyrroline N-oxide (DMPO), which is widely used in free radical research. It is characterized by its ability to trap reactive oxygen species (ROS) and nitrogen species (RNS), allowing for the study of oxidative stress in biological systems. The compound is soluble in water and has a high reaction rate constant with superoxide and hydroxyl radicals, making it effective in distinguishing various biologically generated free radicals at room temperature using electron spin resonance (ESR) techniques .

Biological Activities

1. Free Radical Scavenging:

4PDMPO acts as a powerful spin trapping agent. It can effectively capture free radicals generated during various biochemical processes, thereby providing insights into oxidative stress-related diseases. Research indicates that it can inhibit the production of nitric oxide (NO) in macrophages primed with lipopolysaccharides (LPS), showcasing its potential as an anti-inflammatory agent .

2. Neuroprotective Effects:

Studies have demonstrated that 4PDMPO possesses neuroprotective properties. It has been shown to protect neuronal cells from oxidative damage by trapping free radicals produced during metabolic processes. This activity is crucial in understanding its role in neurodegenerative diseases .

3. Antioxidant Activity:

The antioxidant capacity of 4PDMPO has been evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the ability of compounds to scavenge peroxyl radicals. Results indicate that 4PDMPO exhibits significant antioxidant activity, contributing to its protective effects against oxidative stress .

Research Findings and Case Studies

Case Study 1: Inhibition of Nitric Oxide Production

In a study involving RAW 264.7 macrophages, 4PDMPO was used at a concentration of 50 mM to assess its effect on LPS-induced NO production. The results showed that 4PDMPO significantly inhibited NO production without causing cytotoxicity, as measured by trypan blue exclusion and MTT assays .

Case Study 2: Spin Trapping in Biological Systems

Research has utilized 4PDMPO to investigate free radical species produced by the mitochondrial electron transport chain. The study highlighted its effectiveness in detecting carbon-centered radical adducts, emphasizing its utility in mitochondrial studies where oxidative stress plays a critical role .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-oxido-3-phenyl-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2)11(8-9-13(12)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXKTUGSCKJXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC=[N+]1[O-])C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30489288 | |

| Record name | 2,2-Dimethyl-1-oxo-3-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20894-18-2 | |

| Record name | 2,2-Dimethyl-1-oxo-3-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.